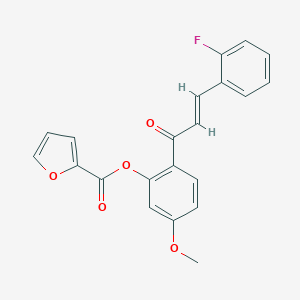

![molecular formula C23H24N6O2 B383544 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide CAS No. 663219-12-3](/img/structure/B383544.png)

1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.5g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Malaria Treatment

TCMDC-124382 has been identified as a potential antimalarial agent. The compound targets the essential malarial kinase PfCLK3, which is crucial for the survival of the malaria parasite, Plasmodium falciparum. By inhibiting this kinase, TCMDC-124382 disrupts the life cycle of the parasite, offering a novel approach to combat malaria, particularly in strains that have developed resistance to other treatments .

Antiproliferative Activity

Research has shown that TCMDC-124382 exhibits antiproliferative activity against certain cancer cell lines, such as MCF-7, a breast cancer cell line. This suggests that the compound could be used in the development of cancer therapies, particularly for tumors that are sensitive to the pathways affected by TCMDC-124382 .

Kinase Selectivity

The compound’s selectivity for PfCLK3 over human kinases makes it an excellent candidate for further development into a therapeutic drug. Its high degree of selectivity reduces the likelihood of off-target effects, which is a significant advantage in drug design .

Covalent Inhibition

TCMDC-124382’s mechanism of action includes the ability to form a covalent bond with the target kinase, leading to irreversible inhibition. This property can be leveraged to create more potent and long-lasting antimalarial drugs .

Structural Basis for Drug Design

The co-crystal structure of TCMDC-124382 with PfCLK3 provides a valuable template for the rational design of new inhibitors. This structural information can be used to improve the efficacy and selectivity of future compounds .

Novel Mechanisms of Action

TCMDC-124382’s unique interaction with PfCLK3 presents a novel mechanism of action that is distinct from current antimalarial drugs. This could be particularly useful in developing treatments that avoid the pitfalls of drug resistance .

Low Toxicity Profile

The compound has demonstrated a low toxicity profile in preliminary studies, which is promising for its development as a safe therapeutic option. This aspect is crucial for ensuring patient safety and compliance .

Cost-Effective Synthesis

The synthesis of TCMDC-124382 involves greener alternatives and low-cost goods, making it a cost-effective option for large-scale production. This is particularly important for making treatments accessible in regions most affected by malaria .

Wirkmechanismus

Target of Action

The primary target of TCMDC-124382 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . Another target of TCMDC-124382 is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) .

Mode of Action

TCMDC-124382 interacts with its targets, leading to significant changes in their function. The compound acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, improving the selectivity of the compound . In the case of PfAsnRS, TCMDC-124382 acts as a pro-inhibitor. The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124382 adduct .

Biochemical Pathways

The action of TCMDC-124382 affects several biochemical pathways. By inhibiting PfCLK3, it disrupts the regulation of malarial parasite RNA splicing . The inhibition of PfAsnRS by TCMDC-124382 leads to the inhibition of protein translation and activation of the amino acid starvation response .

Pharmacokinetics

falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure .

Result of Action

The action of TCMDC-124382 leads to significant molecular and cellular effects. By inhibiting PfCLK3 and PfAsnRS, it disrupts essential biochemical pathways in the malaria parasite, leading to its death . The compound shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

Eigenschaften

IUPAC Name |

7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-3-4-10-28-19(24)17(22(30)26-14-16-8-5-9-25-13-16)12-18-21(28)27-20-15(2)7-6-11-29(20)23(18)31/h5-9,11-13,24H,3-4,10,14H2,1-2H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQUQLYOZWJHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=C(C4=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B383461.png)

![Diethyl 4-{4-[(2-chlorobenzyl)oxy]anilino}quinoline-3,6-dicarboxylate](/img/structure/B383464.png)

![2-({2-[2,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383467.png)

![N-(2,6-dibromo-4-chlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B383469.png)

![2-(2-Methoxyethyl) 4-methyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383470.png)

![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B383471.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383476.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B383477.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B383478.png)

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dibromo-4-chlorophenyl)acetamide](/img/structure/B383482.png)

![5-Benzoyl-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B383484.png)